molecular formula C34H28N4O4 B11932470 O-Desmethyl Midostaurin-d5

O-Desmethyl Midostaurin-d5

Cat. No.: B11932470
M. Wt: 561.6 g/mol
InChI Key: PXOCRDZEEXVZQC-CANNTNAISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of O-Desmethyl Midostaurin-d5 involves the deuterium labeling of O-Desmethyl Midostaurin. The process typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar principles with optimization for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

O-Desmethyl Midostaurin-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

O-Desmethyl Midostaurin-d5 has several scientific research applications, including:

Properties

Molecular Formula

C34H28N4O4

Molecular Weight

561.6 g/mol

IUPAC Name

2,3,4,5,6-pentadeuterio-N-[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide

InChI

InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)/t24-,25-,31-,34+/m1/s1/i3D,4D,5D,10D,11D

InChI Key

PXOCRDZEEXVZQC-CANNTNAISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N(C)[C@@H]2C[C@@H]3N4C5=CC=CC=C5C6=C7C(=C8C9=CC=CC=C9N(C8=C64)[C@]([C@@H]2O)(O3)C)CNC7=O)[2H])[2H]

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O

Origin of Product

United States

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